3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione
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Overview
Description
3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic systems with nitrogen atoms at specific positions, making them significant in various biological and chemical processes
Preparation Methods
The synthesis of 3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves nucleophilic substitution reactions at the ring carbons and nitrogens . The synthetic routes often start from pyrimidine or pyrazine derivatives, followed by various organometallic couplings and side chain elaborations . Industrial production methods may involve large-scale nucleophilic displacement reactions using specific reagents to achieve high yields and purity .
Chemical Reactions Analysis
3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of semi-reduced or fully reduced forms.
Substitution: Nucleophilic substitution at ring carbons and nitrogens is common.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites and interfering with enzyme activity . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione can be compared with other pteridine derivatives such as:
Pterin: Another pteridine derivative with similar structural properties but different biological roles.
Tetrahydrobiopterin: A fully reduced form of pteridine involved in various enzymatic reactions.
The uniqueness of this compound lies in its specific methyl substitutions, which confer distinct chemical and biological properties .
Properties
CAS No. |
88200-72-0 |
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Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
3,6,8,10-tetramethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-7-5-8(2)10-9(6-7)17(3)12-11(15-10)13(19)18(4)14(20)16-12/h5-6H,1-4H3 |
InChI Key |
YMRROTKAWJSIKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C3=NC(=O)N(C(=O)C3=N2)C)C)C |
Origin of Product |
United States |
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